2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1236272-28-8
VCID: VC2673362
InChI: InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3;/h8-10H,4-7,12H2,1-3H3;1H
SMILES: CC1CCCCN1C(=O)C(C(C)C)N.Cl
Molecular Formula: C11H23ClN2O
Molecular Weight: 234.76 g/mol

2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride

CAS No.: 1236272-28-8

Cat. No.: VC2673362

Molecular Formula: C11H23ClN2O

Molecular Weight: 234.76 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride - 1236272-28-8

Specification

CAS No. 1236272-28-8
Molecular Formula C11H23ClN2O
Molecular Weight 234.76 g/mol
IUPAC Name 2-amino-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one;hydrochloride
Standard InChI InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3;/h8-10H,4-7,12H2,1-3H3;1H
Standard InChI Key NANJLPHDPDLULZ-UHFFFAOYSA-N
SMILES CC1CCCCN1C(=O)C(C(C)C)N.Cl
Canonical SMILES CC1CCCCN1C(=O)C(C(C)C)N.Cl

Introduction

Chemical Structure and Properties

2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride features a piperidinyl group with a methyl substituent at the 2-position, an amino group, and a carbonyl functionality. Though specific data for this exact compound is limited, we can infer properties based on structural analogs.

The compound likely has the following characteristics:

PropertyPredicted ValueBasis
Molecular FormulaC11H23ClN2OBased on structural components
Molecular WeightApproximately 234.77 g/molCalculated from molecular formula
Physical AppearanceWhite to off-white crystalline powderCommon for hydrochloride salts of similar compounds
SolubilitySoluble in water, methanol, and DMSOTypical for hydrochloride salts of aminoketones
Melting Point180-220°C (estimated)Comparable to similar piperidinyl compounds

The structural features of this compound include a basic amino group, which in the hydrochloride form exists as a protonated ammonium salt, contributing to its water solubility. The piperidine ring with its methyl substituent at the 2-position creates a specific spatial configuration that likely influences its biological activity and receptor interactions .

Biological Activity and Pharmacological Properties

While specific research data on 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride is limited, structural analogs suggest potential biological activities. Compounds with similar structural frameworks have demonstrated various pharmacological properties.

Structure-Activity Relationships

The specific substitution pattern in this compound may significantly influence its biological activity:

Structural FeaturePotential Impact on Activity
2-Methyl on piperidineMay enhance binding affinity to specific receptor subtypes
3-Methyl on butanoneCould influence metabolic stability and pharmacokinetics
Amino groupProvides hydrogen bonding capabilities for target protein interactions
Carbonyl functionalityOffers potential for covalent or non-covalent interactions with biological targets

Comparing with related compounds, the 2-methyl substitution on the piperidine ring (versus a 4-methyl or 2-ethyl substitution) likely confers distinct pharmacological properties that warrant further investigation .

Research Applications

Use as a Chemical Building Block

In synthetic organic chemistry, this compound could serve as:

  • An intermediate for the synthesis of more complex molecules

  • A starting material for diversity-oriented synthesis

  • A template for the development of compound libraries for high-throughput screening

Its reactive functional groups provide multiple sites for chemical modification, making it versatile for chemical synthesis applications .

Analytical Methods and Characterization

Spectroscopic Properties

The characterization of 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride would typically involve several analytical techniques:

Analytical MethodExpected Features
Nuclear Magnetic Resonance (NMR)Distinct signals for methyl groups, piperidine ring protons, and amino protons
Infrared Spectroscopy (IR)Characteristic absorption bands for C=O (1680-1700 cm⁻¹), N-H (3300-3500 cm⁻¹), and C-N stretching
Mass SpectrometryMolecular ion peak corresponding to its molecular weight, fragmentation pattern featuring piperidine and amino ketone fragments
X-ray CrystallographyCrystal structure revealing bond lengths, angles, and three-dimensional arrangement

These analytical profiles would be essential for confirming the compound's identity and purity in research applications .

Chromatographic Analysis

For purification and quality control, chromatographic methods would be applicable:

  • High-Performance Liquid Chromatography (HPLC) using reversed-phase columns

  • Gas Chromatography (GC) following derivatization if necessary

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

The development of specific chromatographic methods would be valuable for researchers working with this compound .

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